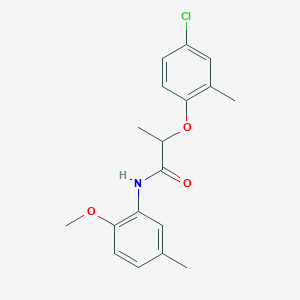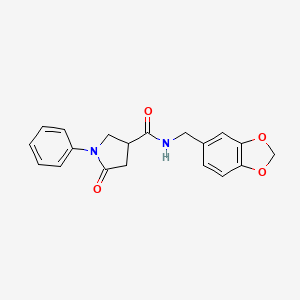![molecular formula C20H11BrN2O5 B4888289 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at high concentrations, it can cause cytotoxicity and induce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potential as a multifunctional compound with various applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Zukünftige Richtungen
There are several future directions for research on 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as an anticancer agent and as a treatment for Alzheimer's disease. Another direction is to optimize its use as a fluorescent probe and as a catalyst for organic reactions. Additionally, more research is needed to explore its potential use in water treatment and as a sensor for detecting heavy metal ions.
Conclusion:
In conclusion, 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different applications.
Synthesemethoden
The synthesis of 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 2-bromo-4-nitrophenylhydrazine with 2-furylcarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then reacted with phenyl isocyanate to form the final compound.
Wissenschaftliche Forschungsanwendungen
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. In material science, it has been studied for its potential applications as a fluorescent probe and as a catalyst for organic reactions. In environmental science, it has been studied for its potential use in water treatment and as a sensor for detecting heavy metal ions.
Eigenschaften
IUPAC Name |
(4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O5/c21-16-10-13(23(25)26)6-8-15(16)18-9-7-14(27-18)11-17-20(24)28-19(22-17)12-4-2-1-3-5-12/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYBDYIJYJULQ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)
![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)


![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)

![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)

![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)